molecular formula C16H19N3O4S2 B2892948 2,5-dimethyl-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide CAS No. 1796957-64-6

2,5-dimethyl-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2892948
CAS No.: 1796957-64-6
M. Wt: 381.47
InChI Key: JFVRYSSQYWHNOL-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a 2,5-dimethyl-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is further substituted with a 2-oxoethyl chain bearing a 3-(thiazol-2-yloxy)azetidine moiety.

The thiazole moiety, with its sulfur and nitrogen atoms, may participate in hydrogen bonding or π-π stacking interactions.

Properties

IUPAC Name

2,5-dimethyl-N-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-11-3-4-12(2)14(7-11)25(21,22)18-8-15(20)19-9-13(10-19)23-16-17-5-6-24-16/h3-7,13,18H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVRYSSQYWHNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential as an anticancer agent.

Chemical Structure

The compound can be structurally represented as follows:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

This structure features a sulfonamide group, a thiazole moiety, and an azetidine ring, contributing to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The thiazole and sulfonamide groups are known for their roles in inhibiting bacterial growth. Research indicates that compounds with similar structures exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
  • Anticancer Properties : Initial studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Specific assays on cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) reveal promising results .

Antimicrobial Efficacy

A summary of the antimicrobial activity against various pathogens is presented in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus8 μg/mLAntibacterial
Enterococcus faecium16 μg/mLAntibacterial
Candida auris4 μg/mLAntifungal
Escherichia coli>32 μg/mLNo significant activity

Anticancer Activity

The anticancer efficacy was evaluated using various cell lines. The results are summarized in Table 2.

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)10Apoptosis induction
Caco-2 (Colon Cancer)15Cell cycle arrest
MDA-MB-231 (Breast Cancer)12Inhibition of proliferation

Case Studies

  • Case Study on Antibacterial Activity : A study conducted by researchers at PMC9952208 demonstrated that derivatives similar to the target compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the structure-activity relationship (SAR), indicating that modifications to the thiazole ring enhanced antibacterial potency.
  • Case Study on Anticancer Properties : In another investigation, compounds derived from thiazole showed inhibition of tumor growth in xenograft models. The study reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways, providing insights into its potential use in cancer therapy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound ID & Name Key Structural Features Hypothesized Functional Impact
Target Compound 2,5-Dimethylbenzene, sulfonamide, azetidine-thiazole hybrid Rigid azetidine may improve target binding; thiazole could enhance solubility or interactions
951947-54-9 : 5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide Trioxo-thiazolidinyl group, methoxybenzyl substituent Increased hydrophilicity due to trioxo group; methoxy groups may reduce metabolic stability
938023-07-5 : 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanone Pyrrole and nitroimidazole substituents High lipophilicity (nitroimidazole) may favor CNS penetration; potential nitro-reduction toxicity
1212329-26-4 : 4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide Morpholine-ethylamino chain, fluorophenyl group Morpholine enhances solubility; fluorine may increase metabolic stability and target affinity

Key Observations:

Azetidine vs. Morpholine : The target compound’s azetidine ring (4-membered) is more rigid than the morpholine ring (6-membered) in 1212329-26-4, which could limit conformational flexibility but improve binding specificity to constrained enzyme pockets .

Thiazole vs. Nitroimidazole : Unlike 938023-07-5’s nitroimidazole (a radiosensitizer and antimicrobial agent), the thiazole in the target compound lacks nitro groups, reducing redox-related toxicity risks but possibly diminishing antiparasitic activity .

Sulfonamide Substituents : The 2,5-dimethylbenzene group in the target compound may enhance hydrophobic interactions compared to the trioxo-thiazolidine in 951947-54-9, which introduces polar sulfone and carbonyl groups .

Research Findings and Implications

  • Solubility and Bioavailability : The azetidine-thiazole combination in the target compound likely offers intermediate solubility—higher than 938023-07-5 (nitroimidazole) but lower than 1212329-26-4 (morpholine). This balance could optimize oral bioavailability .
  • Enzyme Inhibition Potential: Sulfonamides with azetidine-thiazole motifs (as in the target) are under investigation for kinase inhibition, whereas trioxo-thiazolidine derivatives (e.g., 951947-54-9) are explored for anti-inflammatory applications .
  • Toxicity Profile : The absence of nitro groups (cf. 938023-07-5) may reduce mutagenic risks, but the azetidine’s strain could increase synthetic complexity and cost .

Q & A

Basic Question: What are the critical considerations for optimizing the synthesis of this compound?

Answer:
The synthesis of this benzenesulfonamide derivative requires precise control of reaction parameters. Key steps include:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for sulfonamide bond formation to stabilize intermediates and minimize side reactions .
  • Temperature Control : Exothermic reactions (e.g., thiazole-azetidine coupling) demand gradual temperature ramping (0–25°C) to prevent decomposition of sensitive intermediates like the thiazol-2-yloxy azetidine moiety .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate the final product with >95% purity. Confirm purity via HPLC and mass spectrometry .

Basic Question: How should researchers characterize the compound’s structural integrity post-synthesis?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., dimethyl groups at C2/C5 of benzene and azetidine-thiazole linkage). Anomalies in aromatic proton splitting may indicate incomplete sulfonamide formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]+^+) and detects impurities (e.g., unreacted starting materials) .
  • Infrared (IR) Spectroscopy : Peaks at 1150–1200 cm1^{-1} confirm sulfonamide S=O stretching, while 1650–1700 cm1^{-1} indicates the carbonyl group in the azetidine ring .

Advanced Question: How can contradictory biological activity data across studies be resolved?

Answer:
Discrepancies often arise from assay variability or structural degradation. Mitigation strategies include:

  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to distinguish target-specific effects from off-target cytotoxicity .
  • Stability Testing : Monitor compound integrity under assay conditions (pH, temperature). For example, the thiazole-azetidine linkage may hydrolyze in acidic media, generating inactive byproducts .
  • Structural Confirmation : Re-analyze post-assay samples via LC-MS to verify no degradation occurred during testing .

Advanced Question: What computational methods are suitable for studying structure-activity relationships (SAR)?

Answer:
Combine in silico tools with experimental

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., sulfonamide binding to carbonic anhydrase isoforms) .
  • QSAR Modeling : Train models on analogs (e.g., thiazole derivatives) to predict bioactivity. Include descriptors like LogP (lipophilicity) and polar surface area (PSA) to correlate with membrane permeability .
  • MD Simulations : Assess conformational stability of the azetidine-thiazole moiety in aqueous vs. lipid environments to explain solubility limitations .

Advanced Question: How to design experiments evaluating environmental persistence of this compound?

Answer:
Adopt a tiered approach inspired by environmental fate studies :

  • Phase 1 (Lab-Scale) :
    • Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS. The sulfonamide group is stable at neutral pH but may hydrolyze under extreme conditions.
    • Photolysis : Expose to UV light (254 nm) to simulate sunlight-driven degradation.
  • Phase 2 (Ecosystem Modeling) :
    • Use fugacity models to predict partitioning into soil/water based on measured LogP (estimated ~2.8 for this compound).
    • Assess bioaccumulation potential in aquatic organisms via OECD 305 guidelines.

Basic Question: What are recommended in vitro models for preliminary biological evaluation?

Answer:
Prioritize models aligned with the compound’s structural analogs:

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to sulfonamide-thiazole motifs’ known affinity for ATP-binding pockets .
  • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (CLSI guidelines), as thiazole derivatives often disrupt cell wall synthesis .
  • Cytotoxicity : Use human cancer cell lines (e.g., HeLa, MCF-7) with non-cancerous lines (e.g., HEK293) as controls to assess selectivity .

Advanced Question: How to address solubility challenges in formulation for in vivo studies?

Answer:
The compound’s low aqueous solubility (predicted ~0.1 mg/mL) requires formulation optimization:

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance solubility via hydrophobic cavity inclusion .
  • Salt Formation : React the sulfonamide with sodium hydroxide to generate a water-soluble sodium salt .
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) to improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Advanced Question: What strategies resolve conflicting solubility data reported in literature?

Answer:
Contradictions often stem from polymorphic forms or impurities.

  • Polymorph Screening : Perform X-ray diffraction (XRD) to identify crystalline vs. amorphous forms. Amorphous forms typically exhibit higher solubility .
  • Impurity Profiling : Use HPLC-MS to detect residual solvents (e.g., DMF) or byproducts that may alter solubility measurements .
  • Standardized Protocols : Adopt USP dissolution testing (e.g., paddle method at 37°C in pH 6.8 buffer) for reproducibility .

Basic Question: What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation from sulfonamide groups .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiazole derivatives) .
  • Waste Disposal : Neutralize acidic/basic reaction waste before disposal, as the azetidine ring may react violently with strong oxidizers .

Advanced Question: How to validate target engagement in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates to denature unbound targets; stabilized targets indicate compound binding .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with targets, followed by pull-down and MS identification .
  • Knockout Controls : Use CRISPR-Cas9 to delete putative targets (e.g., carbonic anhydrase IX) and confirm loss of compound activity .

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